
5-Bromo-4-ethoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-ethoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of a bromine atom at the 5th position and an ethoxy group at the 4th position on the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-ethoxypyrimidine typically involves the bromination of 4-ethoxypyrimidine. One common method includes the reaction of 4-ethoxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-ethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The bromine atom can be reduced to form 4-ethoxypyrimidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) are typical reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution Reactions: Products include 4-ethoxy-5-aminopyrimidine or 4-ethoxy-5-thiopyrimidine.
Coupling Reactions: Products are various substituted pyrimidines with extended carbon chains.
Reduction Reactions: The major product is 4-ethoxypyrimidine.
Aplicaciones Científicas De Investigación
5-Bromo-4-ethoxypyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-ethoxypyrimidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a ligand that binds to specific receptors. The bromine atom and ethoxy group contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyrimidine: Similar in structure but lacks the ethoxy group, leading to different reactivity and applications.
5-Bromo-2-ethoxypyrimidine: Similar but with the ethoxy group at the 2nd position, affecting its chemical behavior and biological activity.
Uniqueness
5-Bromo-4-ethoxypyrimidine is unique due to the specific positioning of the bromine and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields of research.
Propiedades
Fórmula molecular |
C6H7BrN2O |
|---|---|
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
5-bromo-4-ethoxypyrimidine |
InChI |
InChI=1S/C6H7BrN2O/c1-2-10-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 |
Clave InChI |
CAPWIXPWHUSELC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=NC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



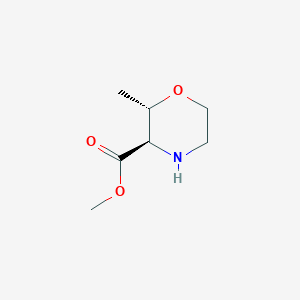
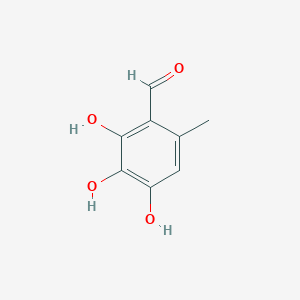

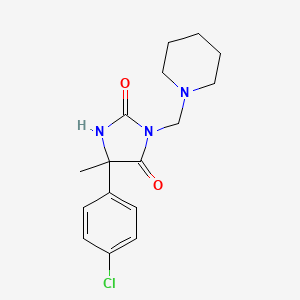
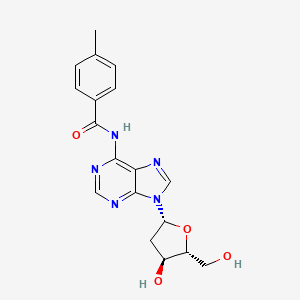

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)
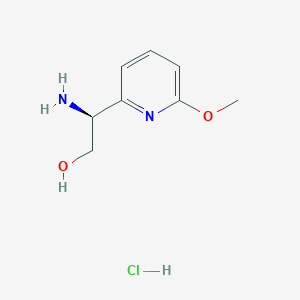
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
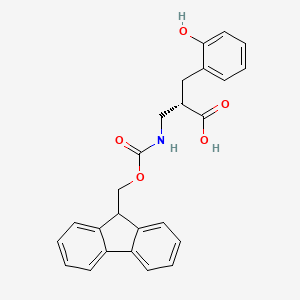
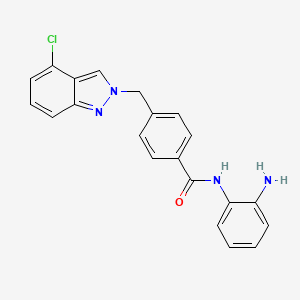
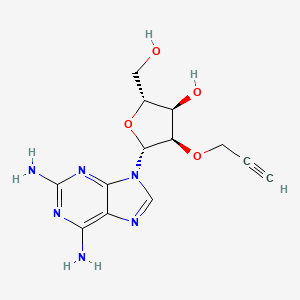
![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)
